

Rimforegtide: A Deep Dive into its Cardioprotective and Anti-Inflammatory Functions

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Compound of Interest

Compound Name: *Rimforegtide*

Cat. No.: *B12418667*

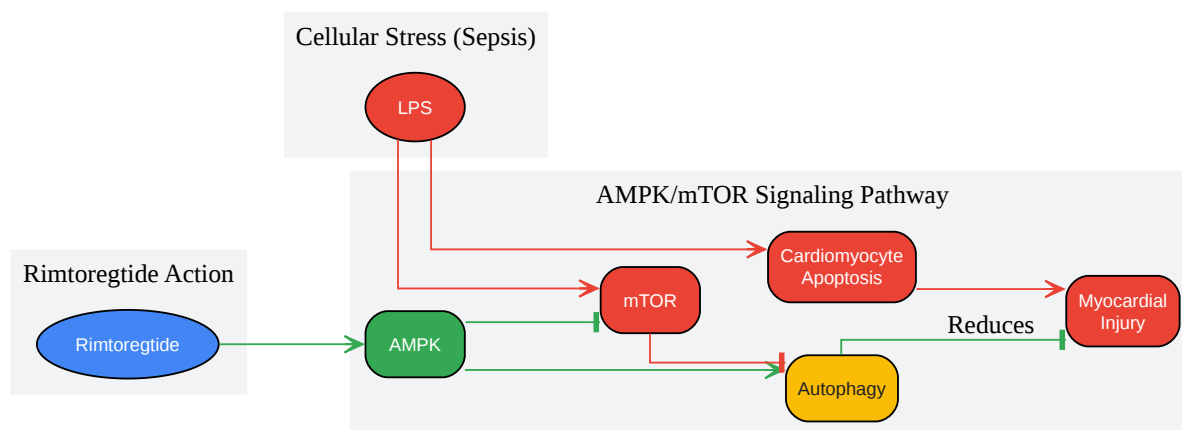
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Rimforegtide (HTD4010), a synthetic 15-amino acid peptide analog of the Reg3 α protein, is an investigational drug under development by Hightide Therapeutics. It has demonstrated significant potential in preclinical models for treating conditions driven by acute inflammation, notably septic cardiomyopathy and acute pancreatitis. Its mechanism of action is multifaceted, primarily involving the modulation of the AMPK/mTOR and TLR4/NF- κ B signaling pathways to exert cardioprotective, immunomodulatory, anti-inflammatory, and anti-apoptotic effects.

Core Mechanism of Action

Rimforegtide's therapeutic effects stem from its ability to intervene in key inflammatory and metabolic signaling cascades. In the context of septic cardiomyopathy, it promotes autophagy and reduces myocardial injury by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR). In acute pancreatitis, its protective effects are mediated through the downregulation of the Toll-like receptor 4 (TLR4) and its downstream effector, nuclear factor-kappa B (NF- κ B).

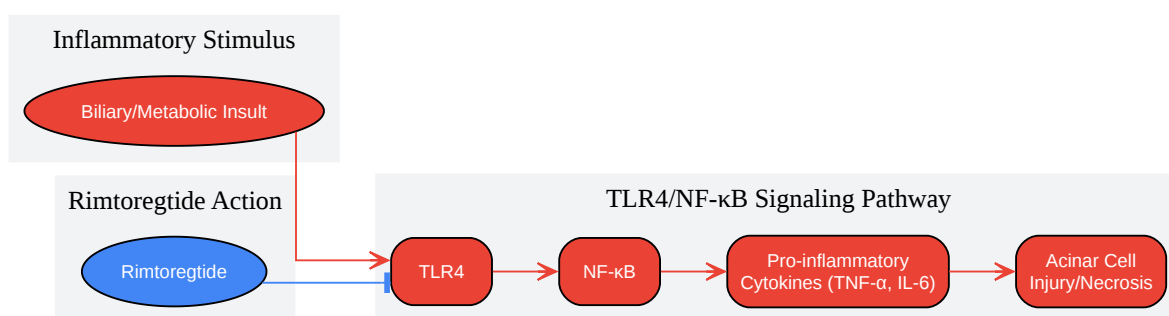
Signaling Pathway Diagram: Rimforegtide in Septic Cardiomyopathy



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Rimforegtide's modulation of the AMPK/mTOR pathway in septic cardiomyopathy.

Signaling Pathway Diagram: Rimforegtide in Acute Pancreatitis



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Rimforegtide's inhibition of the TLR4/NF-κB pathway in acute pancreatitis.

Preclinical Efficacy Data

Rimtoregtide has demonstrated significant efficacy in animal models of septic cardiomyopathy and acute pancreatitis.

Septic Cardiomyopathy Mouse Model

In a lipopolysaccharide (LPS)-induced model of septic cardiomyopathy in mice, treatment with **Rimtoregtide** (HTD4010) resulted in marked improvements in cardiac function and a reduction in inflammatory markers.^[1]

Parameter	Control Group	LPS Group	LPS + HTD4010 Group
Cardiac Function			
Left Ventricular Ejection Fraction (LVEF) (%)	75.2 ± 2.5	45.8 ± 3.1	65.4 ± 2.8##
Fractional Shortening (FS) (%)	42.1 ± 1.8	22.5 ± 2.0	35.7 ± 2.2##
Inflammatory Markers			
Serum IL-6 (pg/mL)	25.4 ± 3.1	185.6 ± 10.2	85.2 ± 7.5##
Serum TNF-α (pg/mL)	15.8 ± 2.2	120.4 ± 8.9	55.7 ± 6.1##
Myocardial IL-6 (pg/mg protein)	8.2 ± 1.1	45.3 ± 3.8	20.1 ± 2.5##
Myocardial TNF-α (pg/mg protein)	5.4 ± 0.8	33.7 ± 2.9	15.8 ± 1.9##
Apoptosis			
TUNEL-positive cells (%)	2.1 ± 0.5	25.8 ± 2.3**	10.4 ± 1.5##

**P<0.01 vs Control; ##P<0.01 vs LPS Group

Acute Pancreatitis Rodent Models

Studies in mouse and rat models of both biliary and hypertriglyceridemic acute pancreatitis have shown that **Rimforegtide** significantly reduces pancreatic injury and inflammation.^{[2][3][4]}

Parameter	Sham Group	AP Model Group	AP Model + HTD4010 Group
Pancreatic Injury Markers			
Serum Amylase (U/L)	150 ± 25	1250 ± 150	600 ± 100#
Serum Lipase (U/L)	100 ± 20	950 ± 120	450 ± 80#
Inflammatory Markers			
Pancreatic MPO Activity (U/g tissue)	5 ± 1	45 ± 5	20 ± 4#
Serum TNF-α (pg/mL)	20 ± 4	150 ± 20	70 ± 15#
Serum IL-6 (pg/mL)	30 ± 5	200 ± 25	90 ± 18#
Histological Score	0.5 ± 0.2	7.5 ± 1.0	3.0 ± 0.5#

*P<0.05 vs Sham; #P<0.05 vs AP Model Group

Experimental Protocols

Septic Cardiomyopathy Mouse Model Protocol

Objective: To evaluate the protective effects of **Rimforegtide** against LPS-induced septic cardiomyopathy.

Animal Model: Male ICR mice.

Experimental Groups:

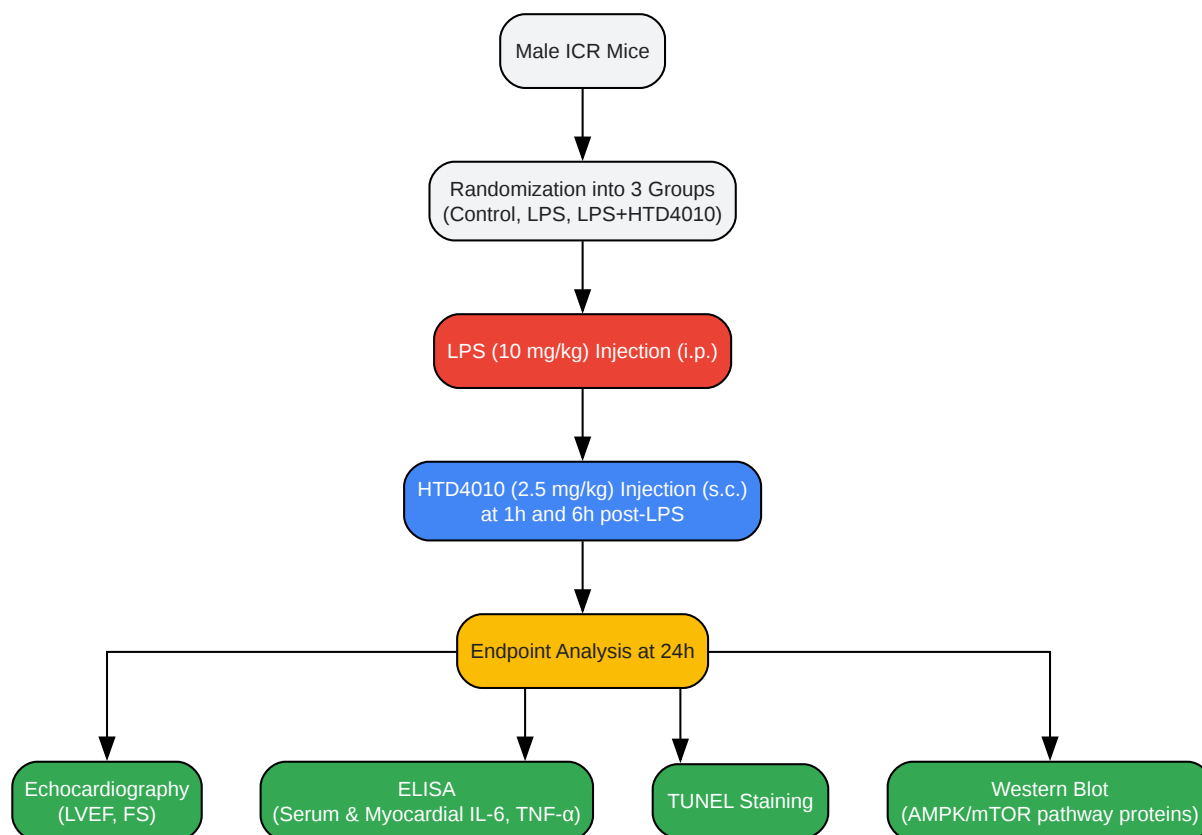
- Control Group: Received saline injection.
- LPS Group: Received a single intraperitoneal injection of LPS (10 mg/kg).

- LPS + HTD4010 Group: Received subcutaneous injections of **Rimtoiregtide** (2.5 mg/kg) at 1 and 6 hours after LPS injection.^[1]

Key Procedures:

- Induction of Sepsis: A single intraperitoneal injection of LPS (10 mg/kg in saline) was administered.
- Drug Administration: **Rimtoiregtide** was administered subcutaneously at the specified time points.
- Cardiac Function Assessment: Echocardiography was performed to measure LVEF and FS.
- Inflammatory Marker Analysis: Serum and myocardial tissue levels of IL-6 and TNF- α were quantified using ELISA.
- Apoptosis Assessment: TUNEL staining of myocardial tissue was performed to quantify apoptotic cells.
- Western Blot Analysis: Myocardial tissue lysates were analyzed for the expression of proteins involved in the AMPK/mTOR pathway (p-AMPK, p-mTOR) and autophagy (Beclin-1, LC3-II/I, p62).^[1]

Experimental Workflow: Septic Cardiomyopathy Study



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Workflow for the preclinical evaluation of **Rimforegtide** in septic cardiomyopathy.

Acute Pancreatitis Rodent Model Protocol

Objective: To assess the therapeutic potential of **Rimforegtide** in mitigating acute pancreatitis.

Animal Models:

- Biliary AP: Sodium taurocholate-induced pancreatitis in rats.[2]
- Hypertriglyceridemic AP: High-fat diet combined with intraperitoneal injection of L-arginine in mice.[4]

Experimental Groups:

- Sham Group: Underwent a sham surgical procedure without induction of pancreatitis.
- AP Model Group: Pancreatitis was induced using the respective model.
- AP Model + HTD4010 Group: Received **Rimforegtide** treatment following the induction of pancreatitis.

Key Procedures:

- Induction of Biliary AP: Retrograde infusion of sodium taurocholate into the biliopancreatic duct.[\[2\]](#)
- Induction of Hypertriglyceridemic AP: Mice were fed a high-fat diet for several weeks, followed by intraperitoneal injections of L-arginine.[\[4\]](#)
- Drug Administration: **Rimforegtide** was administered, typically via subcutaneous injection, after the induction of pancreatitis.
- Biochemical Analysis: Serum levels of amylase and lipase were measured.
- Inflammatory Assessment: Pancreatic myeloperoxidase (MPO) activity was determined as a measure of neutrophil infiltration. Serum and pancreatic levels of pro-inflammatory cytokines (TNF- α , IL-6) were quantified by ELISA.
- Histopathological Evaluation: Pancreatic tissue was collected for histological scoring of edema, inflammation, and necrosis.
- Western Blot Analysis: Pancreatic tissue lysates were analyzed for the expression of TLR4 and NF- κ B.[\[3\]](#)[\[4\]](#)

Clinical Development

A Phase 1 clinical trial of **Rimforegtide** in healthy subjects has been completed and demonstrated a favorable safety profile.[\[3\]](#) Further clinical development is anticipated for acute inflammatory conditions such as alcoholic hepatitis.

Conclusion

Rimtoregtide (HTD4010) is a promising peptide therapeutic with a well-defined mechanism of action targeting key inflammatory and metabolic pathways. Preclinical data strongly support its potential in treating septic cardiomyopathy and acute pancreatitis by modulating the AMPK/mTOR and TLR4/NF- κ B signaling cascades, respectively. The favorable safety profile observed in the Phase 1 trial encourages further investigation of its efficacy in relevant patient populations.

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